molecular formula C18H16N4S B14949375 3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-indole

3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-indole

Cat. No.: B14949375
M. Wt: 320.4 g/mol
InChI Key: HOIPPJHSIDFYNK-UHFFFAOYSA-N
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Description

1H-INDOL-3-YLMETHYL (4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is a complex organic compound that integrates the indole and triazole moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The triazole ring, on the other hand, is a versatile scaffold in medicinal chemistry, often used for its stability and bioactivity . The combination of these two structures in a single molecule offers a unique platform for exploring various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-INDOL-3-YLMETHYL (4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. . The final step often involves the formation of the sulfide linkage under reductive conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1H-INDOL-3-YLMETHYL (4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or triazole rings .

Scientific Research Applications

1H-INDOL-3-YLMETHYL (4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-INDOL-3-YLMETHYL (4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1H-INDOL-3-YLMETHYL (4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is unique due to its specific combination of indole and triazole rings linked by a sulfide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H16N4S

Molecular Weight

320.4 g/mol

IUPAC Name

3-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-indole

InChI

InChI=1S/C18H16N4S/c1-22-17(13-7-3-2-4-8-13)20-21-18(22)23-12-14-11-19-16-10-6-5-9-15(14)16/h2-11,19H,12H2,1H3

InChI Key

HOIPPJHSIDFYNK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CNC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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